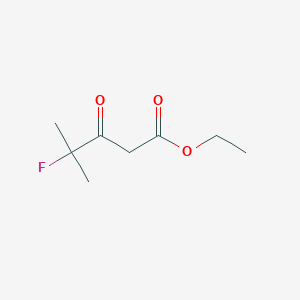

Ethyl 4-fluoro-4-methyl-3-oxopentanoate

Description

Properties

Molecular Formula |

C8H13FO3 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

ethyl 4-fluoro-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C8H13FO3/c1-4-12-7(11)5-6(10)8(2,3)9/h4-5H2,1-3H3 |

InChI Key |

CBAMVIYPYBIXNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-fluoro-4-methyl-3-oxopentanoate is explored for its potential biological activities, including:

- Enzyme Inhibition : The difluoromethyl group enhances the compound's ability to inhibit specific enzymes, which may lead to therapeutic effects against diseases such as cancer and viral infections. For example, studies have shown that similar difluorinated compounds can inhibit enzymes critical for viral replication .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cell lines by modulating apoptotic pathways. The fluorine atoms enhance interactions with proteins involved in cell death signaling, making it a candidate for anticancer drug development .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structure allows it to interact with microbial targets, potentially leading to the development of new antimicrobial agents .

Synthetic Organic Chemistry

This compound serves as an intermediate in various synthetic pathways. Its unique reactivity can be harnessed to create more complex structures through:

- One-Step Synthesis : Researchers are investigating efficient synthetic routes that utilize this compound as a precursor for synthesizing other fluorinated compounds .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- Antiviral Activity : Research has demonstrated that compounds with similar difluorinated structures exhibit significant antiviral properties against various viruses. The mechanism involves inhibiting viral replication by targeting specific enzymes .

- Toxicity Studies : Initial toxicity assessments suggest low toxicity levels at therapeutic doses in mammalian models; however, comprehensive safety evaluations are necessary before clinical applications can be considered .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 4-fluoro-4-methyl-3-oxopentanoate with key analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Index |

|---|---|---|---|---|

| This compound | C₈H₁₃FO₃ | 176.19 | 4-F, 4-CH₃, 3-keto | Reference |

| Ethyl 4,4-difluoro-3-oxobutanoate | C₆H₈F₂O₃ | 166.12 | 4,4-diF, 3-keto | 0.70 |

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C₇H₇F₃O₄ | 224.12 | 5,5,5-triF, 2,4-diketo | 0.78 |

| Ethyl 4-oxovalerate | C₇H₁₂O₃ | 144.17 | 4-keto, no F/CH₃ | 0.68 |

| Methyl 2-fluoro-3-oxopentanoate | C₆H₉FO₃ | 148.13 | 2-F, 3-keto, methyl ester | 0.69 |

Data sourced from structural analogs in building block catalogs and synthetic chemistry databases .

Key Observations:

- Fluorine Positioning: The 4-fluoro substitution in this compound distinguishes it from analogs like Methyl 2-fluoro-3-oxopentanoate (2-F) and Ethyl 4,4-difluoro-3-oxobutanoate (4,4-diF). Fluorine at the 4-position may reduce electrophilicity at the β-keto group compared to 2-F analogs, altering reactivity in nucleophilic additions .

- Diketone vs. Monoketone: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (two ketone groups) exhibits higher polarity and lower lipophilicity than the monoketone reference compound .

Physicochemical Properties

- Boiling Point/Solubility: Fluorinated β-keto esters generally exhibit higher boiling points and lower water solubility compared to non-fluorinated analogs.

- Acidity: The β-keto group (pKa ~10–12) is less acidic than in non-fluorinated analogs (pKa ~8–10) due to electron-withdrawing effects of fluorine, which stabilize the enolate .

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen condensation method involves reacting methyl 2-fluoropropionate with methyl acetate in the presence of a strong base, typically sodium methoxide (NaOMe). The base deprotonates the α-carbon of methyl acetate, generating an enolate that attacks the electrophilic carbonyl carbon of methyl 2-fluoropropionate. Subsequent elimination of methanol yields the β-ketoester product.

Example Protocol (Patent WO1999031044A1):

-

Reactants: Methyl 2-fluoropropionate (2.00 g), methyl acetate (2.80 g)

-

Base: Sodium methoxide (2.32 g) in tetrahydrofuran (THF, 10 mL)

-

Conditions: Dropwise addition over 10 minutes, heated at 50–60°C for 5 hours

-

Workup: Neutralization with 1N HCl, organic layer separation, GC quantification

Optimization Parameters

-

Temperature: Elevated temperatures (50–60°C) accelerate enolate formation but risk side reactions like decarboxylation.

-

Solvent: THF enhances base solubility and stabilizes intermediates via coordination.

-

Catalyst Loading: Stoichiometric NaOMe ensures complete deprotonation, though catalytic approaches reduce costs.

Table 1: Claisen Condensation Performance Metrics

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes rate |

| Reaction Time | 5 hours | Balances conversion |

| Base Equivalents | 1.1–1.2 eq | Prevents overbase |

Nucleophilic Fluorination of β-Ketoesters

Methodology Overview

This approach substitutes halogen atoms (e.g., bromine) in β-ketoesters with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents like acetone.

Example Protocol (Patent US8946479B2):

Solvent and Temperature Effects

-

Acetone: Enhances nucleophilicity of fluoride ions via dipole interactions.

-

Low-Temperature Phase: Minimizes undesired elimination (18.5°C).

-

High-Temperature Phase: Drives substitution to completion (55–60°C).

Table 2: Fluorination Reaction Variables

| Variable | Effect on Reaction |

|---|---|

| KF Concentration | Higher loading accelerates rate |

| Solvent Polarity | Polar solvents improve ion pairing |

| Cooling Rate | Prevents exothermic decomposition |

Guanidine-Catalyzed Condensation

One-Pot Synthesis

Guanidine hydrochloride catalyzes the condensation of 4-fluorobenzaldehyde, ethyl 4-methyl-3-oxopentanoate, and DMF at 70°C. The base facilitates imine formation, followed by cyclization to yield pyrimidine intermediates.

Example Protocol (EP1578731B1):

Catalytic Cycle and Byproducts

-

Guanidine Role: Activates carbonyl groups via hydrogen bonding, lowering activation energy.

-

Byproduct Management: Sodium bicarbonate washes remove acidic impurities.

Industrial-Scale Production

Continuous Flow Reactors

Patent US8946479B2 describes a continuous process using reaction kettles and in-line rectification for solvent recovery. Key advantages include:

-

Throughput: 50–100 kg/batch

Analytical Validation and Quality Control

Chromatographic Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-fluoro-4-methyl-3-oxopentanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen condensation using ethyl fluoroacetate and methyl acetoacetate derivatives. Key parameters include temperature control (0–5°C for enolate formation) and stoichiometric ratios of fluorinated precursors to avoid side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

- Data Considerations : Molecular weight (176.19 g/mol) and CAS number (MFCD24697976) should align with analytical results .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the keto-ester moiety (δ ~2.5–3.5 ppm for α-protons; δ ~170–210 ppm for carbonyl carbons). Fluorine substitution shifts neighboring protons upfield due to electron-withdrawing effects .

- IR Spectroscopy : Confirm carbonyl stretching (C=O at ~1740 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹) .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 176.19 and fragmentation patterns reflecting ester cleavage .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the β-ketoester carbonyl group, accelerating nucleophilic attack. Compare reaction kinetics with ethyl acetoacetate (non-fluorinated) using stopped-flow UV-Vis spectroscopy. Monitor intermediates via in situ ¹⁹F NMR to track fluorinated byproducts .

- Data Contradictions : Discrepancies in reaction rates may arise from solvent polarity (e.g., DMF vs. THF) or steric hindrance from the 4-methyl group. Use Hammett plots to correlate substituent effects .

Q. What strategies resolve contradictions in reported yields for fluorinated β-ketoester derivatives?

- Methodological Answer :

- Error Analysis : Quantify impurities (e.g., unreacted starting materials) via HPLC (C18 column, 60:40 MeCN/H₂O mobile phase, UV detection at 254 nm) .

- Replication : Standardize anhydrous conditions (e.g., molecular sieves) to minimize hydrolysis.

- Statistical Validation : Apply ANOVA to compare yields across multiple trials, accounting for variables like catalyst loading and reaction time .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to model hydrolysis pathways. Simulate protonation states at pH 2–12 and identify transition states for ester cleavage. Validate predictions experimentally via pH-controlled stability studies (HPLC monitoring over 24–72 hours) .

Analytical and Experimental Design Questions

Q. What chromatographic methods optimize separation of this compound from synthetic byproducts?

- Methodological Answer :

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 10°C/min).

- HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) for enantiomeric separation if racemization occurs during synthesis .

Q. How do steric effects from the 4-methyl group impact intramolecular cyclization pathways?

- Methodological Answer : Conduct kinetic studies using variable-temperature NMR (−40°C to 25°C) to trap cyclic intermediates. Compare activation energies with methyl-free analogs (e.g., ethyl 4-fluoro-3-oxopentanoate) using Eyring plots. Computational docking simulations (AutoDock Vina) can visualize steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.